4,5-Dimethoxyindoline-2,3-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
4,5-dimethoxy-1H-indole-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-14-6-4-3-5-7(9(6)15-2)8(12)10(13)11-5/h3-4H,1-2H3,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDILOIAVCVRXFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)NC(=O)C2=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within the Indoline 2,3 Dione Isatin Class of Heterocycles
4,5-Dimethoxyindoline-2,3-dione belongs to the indoline-2,3-dione class of heterocyclic compounds, commonly known as isatins. nih.gov Isatin (B1672199) and its derivatives are characterized by a fused bicyclic structure, comprising a benzene (B151609) ring and a five-membered pyrrole (B145914) ring containing two carbonyl groups at positions 2 and 3. nih.govjchr.org This core structure serves as a versatile scaffold in medicinal chemistry, offering multiple sites for chemical modification. scispace.comseejph.com
The isatin framework is a well-established pharmacophore, a molecular feature responsible for a drug's pharmacological activity. jchr.orgresearchgate.net Isatin derivatives have been found in various natural sources, including plants, animals, and fungi, and are also components of many synthetic compounds. rjppd.orgnih.gov The versatility of the isatin scaffold allows for the synthesis of a wide array of derivatives with diverse biological activities. scispace.comrsc.org
Structural Framework and Pharmacophoric Significance of the 4,5 Dimethoxyindoline 2,3 Dione Core
The defining feature of 4,5-Dimethoxyindoline-2,3-dione is the presence of two methoxy (B1213986) groups (-OCH3) at the 4th and 5th positions of the benzene (B151609) ring of the isatin (B1672199) core. These electron-donating groups significantly influence the electronic properties and reactivity of the molecule. The molecular formula of this compound is C10H9NO4.
Evolution of Research Interest in Dimethoxyindoline 2,3 Diones
Research into isatin (B1672199) and its derivatives dates back to the 19th century, with initial studies focusing on their synthesis and chemical properties. jchr.org Over the years, the discovery of a wide range of biological activities associated with isatin derivatives has led to a surge in research interest. rjppd.orgrsc.org
The introduction of substituents, such as methoxy (B1213986) groups, onto the isatin core has been a key strategy in the development of new compounds with enhanced or specific activities. Dimethoxyindoline-2,3-diones, including the 4,5-dimethoxy isomer, have been synthesized and investigated for their potential applications in various therapeutic areas. For instance, studies have explored the synthesis of various substituted indoline-2,3-diones, including those with methoxy groups, to create libraries of compounds for biological screening. acs.org The Martin isatin synthesis is one method that has been used to produce 5,6-dimethoxyindoline-2,3-dione from 3,4-dimethoxybenzenamine. ijpsr.com
Current Research Trajectories and Multidisciplinary Relevance
Classical Synthetic Pathways to Indoline-2,3-diones
The traditional methods for synthesizing the indoline-2,3-dione core have been established for over a century and are still widely used. These pathways, while effective, often require harsh reaction conditions.
Sandmeyer Isatin Synthesis and its Adaptations
Adaptations to the classical Sandmeyer process have been developed to accommodate substrates with varying solubility and reactivity. For instance, the use of co-solvents can be beneficial for aniline (B41778) derivatives that are not readily soluble in the aqueous reaction medium. studfile.net A modified Sandmeyer procedure has been successfully used to synthesize 4,7-dimethoxyindoline-2,3-dione (B3055396) with a reported yield of 34%. nih.gov
Table 1: Sandmeyer Synthesis of Substituted Isatins
| Starting Aniline | Key Reagents | Product | Yield (%) | Reference(s) |
|---|---|---|---|---|
| 3,4-Dimethoxyaniline (B48930) | Chloral (B1216628) hydrate (B1144303), Hydroxylamine (B1172632) HCl, H₂SO₄ | This compound | Not specified | scielo.brdergipark.org.tr |
| 3-Bromo-4-methoxyaniline | Chloral hydrate, Hydroxylamine HCl, H₂SO₄ | 6-Bromo-5-methoxyisatin | 63 | scielo.br |
| 3-Bromo-4-methoxyaniline | Chloral hydrate, Hydroxylamine HCl, H₂SO₄ | 4-Bromo-5-methoxyisatin | 27 | scielo.br |
| 2,6-Dibromoaniline | Chloral hydrate, Hydroxylamine HCl, H₂SO₄ | 4,6-Dibromoisatin | 85 | scielo.brstudfile.net |
| 2,6-Difluoroaniline | Chloral hydrate, Hydroxylamine HCl, H₂SO₄ | 4,7-Difluoroindoline-2,3-dione | 70 | nih.gov |
| 4-Chloroaniline | Chloral hydrate, Hydroxylamine HCl, H₂SO₄ | 5-Chloroindoline-2,3-dione | 82.3 | nih.gov |
Martinet Isatin Synthesis (e.g., via Oxomalonate (B1226002) Esters)
The Martinet synthesis provides an alternative route to indoline-2,3-diones by reacting an aromatic amine with an oxomalonate ester or its hydrate in the presence of an acid. scielo.brhilarispublisher.com This reaction proceeds through the formation of a 3-(3-hydroxy-2-oxindole)carboxylic acid derivative, which then undergoes oxidative decarboxylation to yield the final isatin. scielo.brimpactfactor.org This method has been successfully applied to the synthesis of 5,6-dimethoxyisatin from 4-aminoveratrole (3,4-dimethoxyaniline). scielo.brstudfile.netimpactfactor.orgscielo.brijcrt.orgpnrjournal.com However, the use of 2,4-dimethoxyaniline (B45885) in this synthesis was reported to be less successful. scielo.brstudfile.netscielo.brijcrt.orgpnrjournal.com
Stolle Indole-2,3-dione Synthesis (e.g., via Chlorooxalylanilides)
The Stolle synthesis is considered a robust alternative to the Sandmeyer method for both substituted and unsubstituted isatins. chemicalbook.comijpsr.comnmc.gov.in This procedure involves the reaction of an aniline with oxalyl chloride to form a chlorooxalylanilide intermediate. scielo.brdergipark.org.tr This intermediate is then cyclized in the presence of a Lewis acid, such as aluminum chloride, boron trifluoride, or titanium tetrachloride, to afford the indoline-2,3-dione. scielo.brchemicalbook.comdergipark.org.tr In some cases, particularly with dimethoxyanilines, spontaneous cyclization to yield dimethoxyisatins has been observed even without a Lewis acid, although the yields can be very low. scielo.brstudfile.netscielo.br
Gassman's Isatin Synthesis (e.g., via 3-Methylthio-2-oxindole)
A distinct and general method for isatin synthesis was developed by Gassman. scielo.brdergipark.org.trhilarispublisher.com This approach involves the formation and subsequent oxidation of a 3-methylthio-2-oxindole intermediate to produce the corresponding substituted isatin in yields ranging from 40-81%. scielo.brdergipark.org.trhilarispublisher.com The synthesis of the 3-methylthio-2-oxindole intermediate can be achieved through two different methods, depending on the electronic nature of the substituents on the aniline ring. scielo.br
Modern and Optimized Synthetic Approaches
To address the limitations of classical methods, such as long reaction times and the use of harsh reagents, modern synthetic protocols have been developed. These often involve the use of advanced technologies to improve efficiency and yield.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. mdpi.comresearcher.lifersc.orgderpharmachemica.combohrium.comresearchgate.netnih.govthinkswap.com This technology has been successfully applied to the synthesis of various isatin derivatives, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, the need for less solvent, and often higher yields. mdpi.comderpharmachemica.com For instance, the N-alkylation of isatin can be achieved in minutes with high yields using microwave irradiation, compared to several hours required for conventional heating. mdpi.com Similarly, the synthesis of spiro 1,3,4-thiadiazolines from isatin derivatives under microwave irradiation resulted in reaction times of 6 to 18 minutes and yields up to 90%. researcher.life While a specific protocol for the microwave-assisted synthesis of this compound is not extensively detailed in the literature, the general procedures for synthesizing other substituted isatins can be adapted. A typical procedure might involve the reaction of 3,4-dimethoxyaniline with appropriate reagents in a sealed vessel under microwave irradiation for a short period.
Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of Isatin Derivatives
| Reaction | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Reference(s) |
|---|---|---|---|
| N-cinnamylation of Isatin | 4 hours, lower yield | 2 minutes, high yield | mdpi.com |
| Synthesis of Spiro 1,3,4-thiadiazolines | Longer reaction times | 6-18 minutes, up to 90% | researcher.life |
| N-alkylation of Isatin (general) | Several hours | Minutes, high yields | mdpi.com |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of isatin derivatives, aiming to reduce the environmental impact of chemical processes. These approaches focus on minimizing waste, using less hazardous substances, and improving energy efficiency. For the synthesis of this compound and its analogs, several green strategies have been explored.
Ultrasound and microwave irradiation are prominent techniques in this domain. Ultrasound-assisted synthesis, or sonochemistry, has been shown to accelerate reactions, leading to higher yields in shorter time frames. For instance, the aldol (B89426) reaction of isatins with ketones can be efficiently catalyzed by a ruthenium complex under ultrasound irradiation, offering good yields and high diastereoselectivity with minimal catalyst loading. researchtrend.net Similarly, microwave-assisted organic synthesis provides benefits like drastically reduced reaction times and increased yields. researchgate.net The synthesis of Schiff bases of isatin derivatives, for example, has been successfully achieved using microwave heating. researchgate.net
Solvent-free reaction conditions represent another cornerstone of green isatin synthesis. Performing reactions without a solvent, or "neat," minimizes the use and disposal of volatile organic compounds. A notable example is the Michael addition reaction of spiro[ researchtrend.nettandfonline.comdithiolane-2,3′-indolin]-2′-one with α,β-unsaturated esters, which proceeds in good to excellent yields at 80°C under solvent-free conditions. tandfonline.com The use of reusable catalysts, such as nano-ZnO, further enhances the green credentials of these synthetic routes. nih.gov
| Green Chemistry Approach | Key Features | Example Application (General Isatin Synthesis) | Reference |
| Ultrasound Irradiation | Accelerated reaction rates, higher yields, shorter reaction times. | Ruthenium-catalyzed aldol reaction of isatins and ketones. | researchtrend.net |
| Microwave Assistance | Reduced reaction times, increased yields, cleaner products. | Synthesis of Schiff bases from isatin and primary amines. | researchgate.net |
| Solvent-Free Conditions | Eliminates solvent waste, simplifies purification. | Michael reaction of spiro-indolinone derivatives. | tandfonline.com |
| Reusable Catalysts | Reduces catalyst waste and cost. | Nano-ZnO catalyzed synthesis of spiro[indoline-pyranodioxine] derivatives. | nih.gov |
Multi-component Reaction Strategies
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing the essential parts of all starting materials, are highly valued for their efficiency and atom economy. Isatin and its derivatives, including this compound, are excellent substrates for MCRs, leading to a diverse array of complex heterocyclic structures, particularly spirooxindoles. bohrium.com
A common MCR involving isatins is the three-component reaction with an active methylene (B1212753) compound (like malononitrile) and another component, such as 1,3-dicarbonyl compounds or pyrazoles. nih.govmdpi.com These reactions are often catalyzed by various agents, including nano-catalysts or ionic liquids, and can be promoted by green techniques like ultrasound. nih.govmdpi.com For example, the synthesis of spiro[indoline-3,5′-pyrano[2,3-d]pyrimidines] can be achieved through a three-component reaction of an indoline-2,3-dione, malononitrile, and a pyrimidine-2,4,6(1H,3H,5H)-trione derivative. mdpi.com The reactivity of the electron-deficient C-3 carbonyl group in the isatin core is central to these transformations.
Another significant MCR is the 1,3-dipolar cycloaddition reaction. The reaction between an isatin, an amino acid (which generates an azomethine ylide in situ via decarboxylation), and a dipolarophile like an alkyne dicarboxylate can produce complex spiro-pyrrolizidine or -pyrrolothiazole systems. These reactions can be performed under catalyst-free conditions using green solvents like water, highlighting their synthetic utility and environmental friendliness.
| MCR Type | Reactants (Example) | Product Scaffold | Catalyst/Conditions | Reference |
| Knoevenagel-Michael Cascade | Isatin, Malononitrile, Dimedone | Spiro[chromene-4,3'-indoline] | Ni-Zn-Fe/SiO2 nanocomposite, Reflux | bohrium.com |
| Three-component pyran annulation | Indoline-2,3-dione, Malononitrile, Pyrimidine-trione | Spiro[indoline-3,5′-pyrano[2,3-d]pyrimidine] | Sulfonated poly-4-vinyl pyridinium, Ultrasound | mdpi.com |
| 1,3-Dipolar Cycloaddition | Isatin, Amino acid, Dimethyl acetylenedicarboxylate | Tetrahydrospiro[indoline-3,3'-pyrrolizine] | None, Microwave, Water |
Precursor Selection and Starting Material Chemistry for Dimethoxyindoline-2,3-diones
The synthesis of dimethoxyindoline-2,3-diones relies on several classical named reactions, with the substitution pattern of the final product being dictated by the choice of the starting dimethoxyaniline. studfile.net
The Stolle synthesis is a versatile method that involves the reaction of an aniline with oxalyl chloride to form a chlorooxalylanilide intermediate, which is then cyclized using a Lewis acid. studfile.netscielo.br In the case of dimethoxyanilines, this cyclization can sometimes occur spontaneously without a Lewis acid, although yields may be low. studfile.netscielo.br For example, 3,5-dimethoxyaniline (B133145) can be converted to 4,6-dimethoxyisatin via the Stolle procedure. nih.govacs.org
The Martinet synthesis provides another route, involving the reaction of an aromatic amine with an oxomalonate ester. This method has been successfully used to prepare 5,6-dimethoxyisatin from 4-aminoveratrole (3,4-dimethoxyaniline). studfile.netijcrt.orgimpactfactor.org However, the reaction is reported to be less effective when starting with 2,4-dimethoxyaniline. ijcrt.orgimpactfactor.org
The Sandmeyer synthesis is a widely used, traditional method. It involves the reaction of an aniline with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate, which is then cyclized with strong acid to yield the isatin. impactfactor.org While broadly applicable, a key challenge arises with meta-substituted anilines, which can lead to a mixture of 4- and 6-substituted isatin isomers that require separation. studfile.netscielo.br
| Synthetic Method | Starting Material Example | Product Example | Key Features | Reference |
| Stolle Synthesis | 3,5-Dimethoxyaniline | 4,6-Dimethoxyisatin | Reaction with oxalyl chloride followed by Lewis acid-catalyzed cyclization. | scielo.brnih.govacs.org |
| Martinet Synthesis | 4-Aminoveratrole (3,4-Dimethoxyaniline) | 5,6-Dimethoxyisatin | Reaction of an aniline with an oxomalonate ester. | studfile.netijcrt.orgimpactfactor.org |
| Sandmeyer Synthesis | 3,4-Dimethoxyaniline | 4,5-Dimethoxyisatin | Forms an isonitrosoacetanilide intermediate; potential for isomer formation with meta-anilines. | impactfactor.orgnih.gov |
Regioselective Functionalization Strategies for Dimethoxy Substitution Patterns
Achieving specific dimethoxy substitution patterns on the indoline-2,3-dione core is critically dependent on regioselective synthetic strategies. The primary and most direct approach is the careful selection of the appropriately substituted aniline precursor, as different isomers lead to distinct product regiochemistries.
For instance, the synthesis of 4,6-dimethoxyisatin is achieved by starting with 3,5-dimethoxyaniline. nih.govacs.org The cyclization, typically via the Stolle method, results in the formation of the isatin ring where the methoxy (B1213986) groups end up at the 4- and 6-positions. Similarly, to obtain 5,6-dimethoxyisatin , one must begin with 3,4-dimethoxyaniline (4-aminoveratrole), often employing the Martinet synthesis. ijcrt.orgimpactfactor.org The synthesis of This compound itself would logically start from 3,4-dimethoxyaniline, likely using a method like the Sandmeyer synthesis. nih.gov
A more advanced strategy for ensuring regioselectivity is the use of directed ortho-metalation (DoM). This method involves using N-protected anilines where a substituent on the ring directs metalation (e.g., lithiation) to an adjacent position. For meta-substituted anilines with a metalation-directing group like a methoxy group (-OMe), this technique is highly regioselective for the synthesis of 4-substituted isatins. scielo.brscielo.br The resulting lithiated species can react with electrophiles like diethyl oxalate, and subsequent deprotection and cyclization yield the 4-substituted isatin without the formation of the 6-substituted isomer. scielo.brscielo.br This provides a powerful tool for controlling the placement of substituents on the isatin scaffold.
N-Functionalization of the Indoline (B122111) Nitrogen
The nitrogen atom of the indoline ring in this compound possesses a lone pair of electrons and can act as a nucleophile, allowing for the introduction of various substituents through N-functionalization reactions.
N-alkylation is a common strategy to modify the properties of the indoline-2,3-dione scaffold. google.com This can be achieved by reacting the compound with an alkylating agent, such as an alkyl halide or a dialkyl sulfate, in the presence of a base. google.com The base deprotonates the indoline nitrogen, increasing its nucleophilicity and facilitating the substitution reaction on the alkylating agent.
Common N-alkylation methods include:
Using alkyl halides: Reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base like potassium carbonate or sodium hydride. google.com
Using dimethyl carbonate (DMC) or dibenzyl carbonate (DBC): These are considered greener alkylating agents and can be used with a catalytic amount of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO). google.com
Reductive amination: While not a direct alkylation of the indoline, N-alkylated indolines can be synthesized from the corresponding anilines and subsequently oxidized to the indoline-2,3-dione. nih.govcsic.es
Palladium-catalyzed allylic alkylation: This method can be used to introduce allyl groups at the nitrogen atom. nih.gov
The choice of the alkylating agent and reaction conditions can be tailored to introduce a wide variety of alkyl and aryl groups onto the indoline nitrogen. For example, a study on the N-alkylation of indole (B1671886) derivatives demonstrated the use of dimethyl carbonate and dibenzyl carbonate in the presence of a catalytic amount of DABCO for efficient methylation and benzylation. google.com Another approach involves iron-catalyzed N-alkylation of indolines with alcohols. nih.gov
N-Arylation via Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
The nitrogen atom of the indoline-2,3-dione core can be readily functionalized through N-arylation reactions, providing a direct route to N-aryl derivatives. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org These reactions typically involve the coupling of an amine (in this case, the NH group of the isatin) with an aryl halide or triflate in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.org
While literature specifically detailing the N-arylation of this compound is limited, the reactivity of the parent isatin scaffold is well-established. For instance, palladium-catalyzed amination has been successfully applied to iodinated isatin derivatives to produce complex conjugates, demonstrating the viability of this approach. In one example, the C3-carbonyl group was protected as a ketal before the coupling reaction with an aminoporphyrin, using a palladium catalyst and the XPhos ligand. researchgate.net It is anticipated that this compound would undergo similar transformations.
Older, copper-catalyzed methods like the Ullmann condensation, which involve reacting the isatin with an aryl bromide in the presence of copper oxide, also provide a pathway to N-arylisatins. ajprd.comrjpbcs.com
| Reaction | Catalyst/Reagent | Ligand | Base | Solvent | Typical Substrates |
| Buchwald-Hartwig Amination | Pd(OAc)₂, Pd₂(dba)₃ | XPhos, BINAP, dppf | NaOt-Bu, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane | Aryl Halides, Aryl Triflates |
| Ullmann Condensation | CuO, CuI | None/Various | K₂CO₃ | DMF, Pyridine | Aryl Halides |
This table presents typical conditions for N-arylation of amine and indole-like substrates and is expected to be applicable to this compound.
Amidation and Sulfonamidation Reactions
The isatin nitrogen can also undergo acylation and sulfonylation to form N-amido and N-sulfonamido derivatives, respectively. These reactions typically proceed through the nucleophilic attack of the isatin nitrogen on an acylating or sulfonylating agent. ajprd.comscielo.brmdpi.com
The synthesis of N-acylisatins is commonly achieved by treating the isatin with acyl chlorides or anhydrides. scielo.brresearchgate.netscientific.net The reaction can be performed under various conditions, sometimes requiring a base like triethylamine (B128534) or pyridine, or by first forming the sodium salt of isatin (sodium isatide) with a strong base like sodium hydride (NaH) before adding the acyl chloride. rjpbcs.comscielo.br
Similarly, N-sulfonylisatins are prepared by the reaction of isatin with sulfonyl chlorides. rjpbcs.commdpi.com For example, 1-tosylisatin can be formed in good yield by reacting isatin with tosyl chloride in the presence of triethylamine or by using its sodium salt. scielo.brhilarispublisher.com These established methods for the parent isatin are directly applicable to its 4,5-dimethoxy derivative.
| Reaction | Reagent | Catalyst/Base | Solvent | Product Type |
| N-Acylation | Acyl Chloride, Acid Anhydride | Et₃N, Pyridine, or none | Benzene (B151609), Chloroform | N-Acylisatin |
| N-Acylation | Acyl Chloride | NaH (to form isatide) | Toluene, DMF | N-Acylisatin |
| N-Sulfonylation | Sulfonyl Chloride | Et₃N, or from isatide | Toluene, DMF | N-Sulfonylisatin |
This table summarizes general methods for the N-acylation and N-sulfonylation of the isatin scaffold.
Electrophilic Aromatic Substitution on the Benzenoid Ring
The benzene ring of this compound is activated towards electrophilic aromatic substitution by the two powerful electron-donating methoxy groups. These groups direct incoming electrophiles to the ortho and para positions. The C4-methoxy group directs towards positions C3 (not on the benzene ring) and C5 (substituted), while the C5-methoxy group directs towards C4 (substituted) and C6. The carbonyl groups of the dione (B5365651) moiety are electron-withdrawing and deactivating, but their effect on the regioselectivity of the benzenoid ring is less pronounced than that of the methoxy groups. Consequently, electrophilic attack is strongly predicted to occur at the C6 or C7 positions, with the C6 position generally being favored due to lower steric hindrance.
Halogenation of the parent isatin molecule is known to occur on the aromatic ring. mdpi.com Depending on the conditions, reactions with bromine can yield 5-bromo- or 5,7-dibromoisatin. scielo.brhilarispublisher.com Chlorination typically affords the 5-chloro derivative. rjpbcs.com For this compound, while specific examples are not readily found in the literature, the directing effects of the C4- and C5-methoxy groups would be expected to favor substitution at the C6-position.
The nitration of unsubstituted isatin using a mixture of nitric and sulfuric acids is a well-established reaction that yields 5-nitroisatin. scielo.brdergipark.org.tr For the 4,5-dimethoxy derivative, the powerful activating nature of the methoxy substituents would again be the controlling factor, making substitution at the C6 or C7 position the most probable outcome. The addition of a nitro group can significantly impact the biological properties of the isatin scaffold. scispace.com
Sulfonation of isatin generally occurs at the C5 position. While specific studies on the sulfonation of this compound are scarce, the same principles of electrophilic substitution apply, suggesting that the sulfonic acid group would be introduced at the C6 or C7 position.
Ring-Opening and Rearrangement Reactions
The five-membered heterocyclic ring of the isatin scaffold can undergo ring-opening reactions under certain conditions. A classic example is the base-catalyzed hydrolysis of the N1-C2 amide bond, which opens the ring to form a salt of the corresponding 2-(2-aminophenyl)-2-oxoacetic acid (an isatinic acid). This ring-opening is the initial step in the well-known Pfitzinger quinoline (B57606) synthesis. rjpbcs.comwikipedia.org
Interestingly, a study investigating the effect of substituents on this ring-opening process found that this compound is remarkably stable and resistant to ring-opening even in the presence of a strong base like tetrabutylammonium (B224687) hydroxide. mdpi.com This stability is attributed to the electron-donating mesomeric effect (+M) of the two methoxy groups, which reduces the electrophilicity of the C2-carbonyl carbon, making it less susceptible to nucleophilic attack. mdpi.com In contrast, isatins with electron-withdrawing groups undergo ring-opening readily under the same conditions.
Formation of Spiro- and Fused Heterocyclic Systems from this compound
The C3-carbonyl group is a key reactive center in the isatin molecule, serving as an electrophilic site for the construction of complex spirocyclic and fused heterocyclic systems.
Spiro-Heterocyclic Systems: Spirooxindoles are a prominent class of compounds in natural products and medicinal chemistry. nih.gov They are commonly synthesized from isatins via reactions that target the C3-keto group. One powerful strategy is the use of multi-component reactions. For example, the reaction of an isatin, a compound with an active methylene group (such as a 1,3-dicarbonyl compound like dimedone or barbituric acid), and an amine can lead to the formation of diverse spirooxindole frameworks. beilstein-journals.orgnih.gov These methods are highly versatile and are expected to be fully applicable to this compound for the generation of novel spiro-heterocycles.
Fused Heterocyclic Systems: The isatin scaffold is a classic precursor for the synthesis of fused quinoline rings via the Pfitzinger reaction. wikipedia.org This reaction involves the condensation of an isatin with a carbonyl compound containing an α-methylene group in the presence of a base. The reaction proceeds via the initial base-catalyzed ring-opening of the isatin to form an intermediate aniline derivative, which then condenses with the second carbonyl compound, followed by cyclization and dehydration to yield a quinoline-4-carboxylic acid. wikipedia.orgui.ac.id The use of this compound in this reaction would lead to the formation of dimethoxy-substituted quinoline-4-carboxylic acids, which are themselves valuable synthetic intermediates.
Spirooxindole Synthesis
Spirooxindoles are a major class of natural products and synthetically derived compounds with significant biological activities. The synthesis of these spirocyclic systems often utilizes the C3-carbonyl group of isatin derivatives as an electrophilic handle to react with a variety of nucleophiles in condensation or cycloaddition reactions. These reactions are among the most powerful tools for generating molecular complexity around the oxindole (B195798) core.
Cyclization Reactions Leading to Novel Scaffolds
The isatin core is a versatile building block for a wide array of cyclization reactions beyond the formation of spirooxindoles, leading to diverse and novel heterocyclic scaffolds. These reactions can involve condensations with various binucleophiles, rearrangements, or participation in multicomponent reaction cascades to build complex molecular architectures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
One-Dimensional NMR: ¹H and ¹³C NMR Spectral Analysis for Connectivity
One-dimensional ¹H and ¹³C NMR are the initial and most crucial steps in decoding the structure of this compound and its derivatives. The chemical shifts (δ), reported in parts per million (ppm), and coupling constants (J), in Hertz (Hz), offer a wealth of information.
In the ¹H NMR spectrum of an isatin derivative, the protons on the aromatic ring typically appear in the downfield region (around 6.5-8.0 ppm) due to the deshielding effect of the aromatic current. The presence of electron-donating methoxy groups at the C4 and C5 positions would be expected to shift the signals of the neighboring aromatic protons to a slightly higher field (lower ppm) compared to unsubstituted isatin. The N-H proton of the indole ring is typically observed as a broad singlet at a significantly downfield chemical shift (often >10 ppm) due to its acidic nature and hydrogen bonding capabilities. The two methoxy groups would each present as a sharp singlet, likely in the range of 3.8-4.0 ppm.
The ¹³C NMR spectrum provides complementary information. The carbonyl carbons (C2 and C3) of the dione functionality are highly deshielded and appear at the lowest field, typically in the range of 160-190 ppm. auremn.org The aromatic carbons would resonate between 110-150 ppm, with the carbons attached to the methoxy groups (C4 and C5) showing a significant downfield shift due to the oxygen's electron-withdrawing inductive effect. The methoxy carbons themselves would appear in the upfield region, typically around 55-60 ppm.
For substituted derivatives, the nature and position of the substituent will influence the chemical shifts of the nearby protons and carbons. researchgate.netacs.org For instance, N-alkylation would lead to the disappearance of the N-H proton signal and the appearance of new signals corresponding to the alkyl group. chalcogen.ro
Table 1: Predicted ¹H NMR Spectral Data for this compound This table is a hypothetical representation based on known trends for similar compounds.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-6 | ~7.0 - 7.2 | d | ~8.0 |
| H-7 | ~6.8 - 7.0 | d | ~8.0 |
| N-H | >10.0 | br s | - |
| 4-OCH₃ | ~3.9 | s | - |
| 5-OCH₃ | ~3.8 | s | - |
Table 2: Predicted ¹³C NMR Spectral Data for this compound This table is a hypothetical representation based on known trends for similar compounds.
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 (C=O) | ~180 - 185 |
| C-3 (C=O) | ~160 - 165 |
| C-3a | ~115 - 120 |
| C-4 | ~145 - 150 |
| C-5 | ~140 - 145 |
| C-6 | ~110 - 115 |
| C-7 | ~105 - 110 |
| C-7a | ~130 - 135 |
| 4-OCH₃ | ~56 |
| 5-OCH₃ | ~55 |
Two-Dimensional NMR Techniques: COSY, HSQC, HMBC, NOESY for Structural Confirmation
While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are indispensable for confirming the complex structures of molecules like this compound and its derivatives. youtube.comsdsu.edu
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. sdsu.edu For this compound, a cross-peak between the H-6 and H-7 protons would be expected, confirming their adjacent positions on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton-carbon pairs (¹H-¹³C). sdsu.edu This is extremely useful for assigning the carbon signals. For example, the proton signal for H-6 would show a correlation to the carbon signal of C-6. The methoxy proton signals would correlate to their respective carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. sdsu.edu This is a powerful tool for piecing together the molecular skeleton. For instance, the N-H proton would be expected to show correlations to the C-2, C-3, C-7, and C-7a carbons. The methoxy protons would show correlations to the C-4 and C-5 carbons, respectively, confirming their positions.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are directly bonded. This is crucial for determining stereochemistry and conformation. For example, a NOESY experiment could reveal through-space interactions between the methoxy protons and the H-6 proton, providing information about the preferred conformation of the methoxy groups.
The combination of these 2D NMR techniques allows for the unambiguous assignment of all proton and carbon signals and provides definitive proof of the molecular structure. researchgate.net
Solid-State NMR Applications in Structural Characterization
While solution-state NMR provides information about the molecule in a dissolved state, solid-state NMR (ssNMR) offers insights into the structure and dynamics in the solid phase. auremn.org This is particularly important for studying polymorphism, where a compound can exist in different crystalline forms with distinct physical properties.
For isatin derivatives, ¹³C Cross-Polarization/Magic Angle Spinning (CP/MAS) NMR is a common ssNMR technique. auremn.orgmdpi.com It can reveal the presence of different conformers in the solid state that may not be observed in solution. auremn.org For example, studies on related amide derivatives of isatin have shown the presence of both S-cis and S-trans conformers in the solid state, which were not distinguishable in solution NMR. auremn.org The chemical shifts of the carbonyl carbons are particularly sensitive to the solid-state packing and conformation. auremn.org
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Vibrational Mode Analysis for Functional Group Identification
The IR spectrum of this compound would be characterized by several key absorption bands corresponding to its functional groups. hilarispublisher.comnih.gov
N-H Stretch: A moderate to sharp absorption band is expected in the region of 3100-3300 cm⁻¹ due to the N-H stretching vibration of the indole ring.
C-H Stretch: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹. Aliphatic C-H stretching from the methoxy groups would be observed in the 2850-3000 cm⁻¹ region. libretexts.orglibretexts.org
C=O Stretch: The two carbonyl groups of the dione functionality are the most prominent features in the IR spectrum. Due to conjugation and the electronic effects of the ring system, two distinct, strong absorption bands are expected in the region of 1680-1750 cm⁻¹. mdpi.comutdallas.edu The C-2 carbonyl (amide) typically absorbs at a higher frequency than the C-3 carbonyl (ketone).
C=C Stretch: Aromatic C=C stretching vibrations will produce several bands of variable intensity in the 1450-1620 cm⁻¹ region.
C-O Stretch: The C-O stretching vibrations of the two methoxy groups will give rise to strong bands, typically in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.
Table 3: Characteristic IR Absorption Frequencies for this compound This table is a hypothetical representation based on known data for similar compounds.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H | Stretch | 3100 - 3300 | Medium |
| Aromatic C-H | Stretch | 3000 - 3100 | Weak |
| Aliphatic C-H (OCH₃) | Stretch | 2850 - 3000 | Medium |
| C=O (Amide) | Stretch | ~1720 - 1750 | Strong |
| C=O (Ketone) | Stretch | ~1680 - 1710 | Strong |
| Aromatic C=C | Stretch | 1450 - 1620 | Variable |
| C-O (Asymmetric) | Stretch | 1200 - 1300 | Strong |
| C-O (Symmetric) | Stretch | 1000 - 1100 | Strong |
Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) Spectroscopy
Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy is a powerful variant of IR spectroscopy that allows for the direct analysis of solid and liquid samples with minimal preparation. researchgate.net This technique is particularly useful for obtaining high-quality spectra of powdered samples, such as synthesized this compound. The principles of functional group identification remain the same as in traditional transmission IR spectroscopy, but the ATR technique offers the advantage of being non-destructive and requiring only a small amount of sample. mdpi.comscielo.br Studies on various isatin derivatives have successfully employed ATR-FTIR to characterize their vibrational modes. researchgate.netmdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique that provides insights into the electronic structure of molecules. By measuring the absorption of UV or visible light, it is possible to identify the electronic transitions occurring within a molecule, which are characteristic of its chromophores. uobabylon.edu.iqlibretexts.org This section explores the application of UV-Vis spectroscopy in the study of this compound and its derivatives, focusing on electronic transitions, chromophoric analysis, and the spectrophotometric determination of pKa values.
The UV-Vis spectrum of an organic molecule is determined by the electronic transitions between different molecular orbitals. ubbcluj.ro For a molecule like this compound, the key chromophores are the aromatic benzene ring and the α-dicarbonyl functionality within the indoline-2,3-dione core.
The absorption of UV radiation excites electrons from lower energy orbitals (bonding or non-bonding) to higher energy anti-bonding orbitals. The primary transitions observed in molecules with both π systems and heteroatoms containing lone pairs of electrons, such as the indoline-2,3-dione system, are π → π* and n → π* transitions. uobabylon.edu.iq
π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. They are typically of high intensity (large molar extinction coefficient, ε) and occur in unsaturated systems. In aromatic compounds like the benzene component of the molecule, these transitions can give rise to multiple absorption bands due to the complex electronic structure. up.ac.za For instance, benzene itself exhibits two primary absorption bands around 180 nm and 200 nm, and a weaker secondary band around 260 nm, all associated with its π-system. up.ac.za The presence of substituents, such as the methoxy groups in this compound, can cause shifts in the absorption maxima (λmax) to longer wavelengths (bathochromic or red shift). uobabylon.edu.iq
n → π* Transitions: These transitions involve the excitation of an electron from a non-bonding orbital (n), typically a lone pair on an oxygen or nitrogen atom, to a π* anti-bonding orbital. uobabylon.edu.iq In this compound, the oxygen atoms of the carbonyl groups and the nitrogen atom of the indole ring possess lone pairs, making n → π* transitions possible. These transitions are generally of lower intensity (smaller ε) compared to π → π* transitions and appear at longer wavelengths. Simple carbonyl compounds typically exhibit a low-energy n → π* transition and a higher-energy π → π* transition.
The specific λmax values and their corresponding molar absorptivities for this compound would be influenced by the combined electronic effects of the dimethoxy-substituted benzene ring and the dione functionality. The conjugation between these groups can lead to a more delocalized π-electron system, resulting in a bathochromic shift of the absorption bands compared to the individual, non-conjugated chromophores. uobabylon.edu.iq The UV spectra of related indole derivatives have been shown to be sensitive to substitutions on the indole ring. researchgate.net
A hypothetical UV-Vis spectrum for this compound in a non-polar solvent would be expected to show intense absorptions in the near-UV region (200-400 nm) corresponding to the π → π* transitions of the aromatic and dione systems, and a weaker, longer-wavelength absorption corresponding to the n → π* transition of the carbonyl groups.
Table 1: Expected Electronic Transitions for this compound
| Transition Type | Involved Orbitals | Expected Wavelength Range | Expected Intensity (ε) |
|---|---|---|---|
| π → π* | π (aromatic/dione) → π* (aromatic/dione) | 200 - 350 nm | High |
| n → π* | n (carbonyl oxygen) → π* (carbonyl) | 350 - 450 nm | Low |
The acidity or basicity of a molecule, quantified by its pKa value, is a critical parameter that influences its behavior in solution. ijper.org UV-Vis spectrophotometry provides a straightforward and accurate method for determining the pKa of ionizable compounds. scirp.orgresearchgate.net This method relies on the principle that the acidic and basic forms of a molecule often exhibit different UV-Vis absorption spectra.
For this compound, the N-H proton of the indole ring is acidic and can be deprotonated in a basic solution. The resulting anion will have a different electronic distribution and, consequently, a different UV-Vis spectrum compared to the neutral molecule.
The determination of the pKa involves recording the UV-Vis spectra of the compound in a series of buffer solutions with known pH values. egyankosh.ac.in As the pH of the solution changes, the equilibrium between the acidic (unionized) and basic (ionized) forms of the molecule shifts. This shift is observed as a change in the absorbance at specific wavelengths.
A key feature in spectrophotometric pKa determination is the isosbestic point . This is a specific wavelength at which the molar absorptivities of the acidic and basic forms of the compound are equal. scirp.orgresearchgate.net At the isosbestic point, the absorbance remains constant regardless of the pH of the solution, as long as the total concentration of the compound is constant. The presence of a sharp isosbestic point is a good indication that only two species (the acidic and basic forms) are in equilibrium.
The pKa can be determined graphically by plotting the absorbance at a wavelength of maximum difference between the acidic and basic forms against the pH. The resulting sigmoidal curve can be analyzed to find the pH at which the concentrations of the acidic and basic forms are equal, which corresponds to the pKa. Alternatively, various mathematical methods, such as the Henderson-Hasselbalch equation, can be applied to the absorbance data to calculate the pKa. ijper.orgegyankosh.ac.in
Table 2: General Procedure for Spectrophotometric pKa Determination
| Step | Description |
|---|---|
| 1. Solution Preparation | Prepare a stock solution of this compound and a series of buffer solutions with a range of known pH values. |
| 2. Spectral Measurement | Record the UV-Vis spectrum of the compound in each buffer solution, as well as in a strongly acidic and a strongly basic solution to obtain the spectra of the pure acidic and basic forms, respectively. |
| 3. Data Analysis | Identify the isosbestic point and the wavelength of maximum absorbance difference. |
| 4. pKa Calculation | Plot absorbance versus pH to obtain a titration curve and determine the pKa from the inflection point, or use the Henderson-Hasselbalch equation with the absorbance data. |
Mass Spectrometry (MS)
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of organic compounds. scienceready.com.au It involves the ionization of molecules and the subsequent separation and detection of the resulting ions based on their mass-to-charge ratio (m/z). researchgate.net This section details the application of various mass spectrometry techniques in the characterization of this compound and its derivatives.
In a typical mass spectrometry experiment using electron ionization (EI), a molecule is bombarded with high-energy electrons, leading to the formation of a radical cation known as the molecular ion (M+•) . scienceready.com.aulibretexts.org The m/z of the molecular ion provides the molecular weight of the compound. For this compound (C10H9NO4), the expected monoisotopic molecular weight is approximately 207.05 g/mol .
The molecular ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic fragment ions. libretexts.org The pattern of these fragment ions, known as the fragmentation pattern, provides valuable structural information. scienceready.com.au While specific fragmentation data for this compound is not detailed in the search results, a plausible fragmentation pathway can be predicted based on the functional groups present.
Table 3: Predicted Fragmentation of this compound
| Fragment Loss | Mass of Lost Fragment (Da) | Potential Resulting m/z |
|---|---|---|
| H• | 1 | 206 |
| •CH3 | 15 | 192 |
| CO | 28 | 179 |
| •OCH3 | 31 | 176 |
| CO + •CH3 | 43 | 164 |
It is important to note that the relative abundance of the molecular ion and fragment ions can vary significantly depending on the ionization technique and the stability of the molecule.
High-resolution mass spectrometry (HRMS) is a powerful technique that measures the m/z ratio to several decimal places. researchgate.net This high level of precision allows for the determination of the exact mass of an ion, which in turn can be used to deduce its elemental composition. researchgate.netnih.gov
While nominal mass spectrometry might not distinguish between two molecules with the same integer mass, HRMS can differentiate them based on their unique mass defects (the difference between the exact mass and the nominal mass). For example, if a molecular ion is detected at an m/z of 207.0532, this value can be compared to the calculated exact masses of possible elemental formulas to confirm the composition as C10H9NO4. HRMS is crucial for confirming the identity of a newly synthesized compound or for identifying unknown compounds in a complex mixture. nih.govlcms.cz
Electrospray ionization (ESI) is a "soft" ionization technique that is particularly well-suited for analyzing polar, thermally labile, and large molecules. nih.govwikipedia.org Unlike hard ionization methods like EI, ESI typically does not cause extensive fragmentation. wikipedia.org Instead, it generates protonated molecules [M+H]+ or other adducts (e.g., [M+Na]+) in the gas phase from a solution. nih.govlibretexts.org
For this compound, ESI-MS would be expected to produce a prominent peak corresponding to the protonated molecule at an m/z of approximately 208.06 (C10H10NO4+). This technique is highly sensitive and can be readily coupled with liquid chromatography (LC) for the analysis of complex mixtures. nih.govdtic.mil The lack of significant fragmentation in ESI-MS is advantageous for confirming the molecular weight of the parent compound. If fragmentation is desired for structural elucidation, it can be induced in the mass spectrometer using techniques like tandem mass spectrometry (MS/MS). wikipedia.org
The choice of ionization method (EI, ESI, etc.) depends on the properties of the analyte and the information required. For volatile and thermally stable compounds where fragmentation information is desired, EI-MS is often used. For polar, non-volatile compounds where molecular weight confirmation is the primary goal, ESI-MS is the preferred method. nih.govlibretexts.org
X-ray Diffraction (XRD) Crystallography
Single-Crystal X-ray Diffraction for Absolute Structure Determination
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the absolute structure of a molecule. oist.jp By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, a detailed three-dimensional model of the electron density can be constructed, from which the atomic positions are determined. oist.jpuchicago.edu This technique is indispensable for confirming the molecular structure of newly synthesized compounds, such as derivatives of isatin. researchgate.netmdpi.com
For isatin derivatives, SC-XRD studies reveal critical structural information, including the planarity of the indole ring system and the conformation of substituents. researchgate.netauremn.org The absolute structure of a related compound, 1-(4-fluorobenzyl)-5-bromoindoline-2,3-dione, was established using this method, confirming its non-planar conformation and providing precise geometric parameters. researchgate.net
Table 1: Example Crystallographic Data for an Isatin Derivative
| Parameter | Value |
| Empirical Formula | C₁₆H₁₃N₃OS |
| Formula Weight | 307.36 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.3368(6) |
| b (Å) | 11.9804(8) |
| c (Å) | 12.7250(5) |
| α (°) | 90 |
| β (°) | 107.959(4) |
| γ (°) | 90 |
| Volume (ų) | 1495.1(2) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.365 |
| Note: Data presented is for a representative isatin derivative to illustrate the type of information obtained from a single-crystal XRD experiment. mdpi.comjyu.fi |
Analysis of Crystalline Packing and Intermolecular Interactions
The arrangement of molecules within a crystal, known as crystal packing, is governed by a network of intermolecular interactions. These non-covalent forces, though weaker than covalent bonds, are crucial in determining the crystal's stability, density, and morphology. mdpi.com In the crystal structures of isatin derivatives, hydrogen bonds (such as N-H···O) and van der Waals forces are significant contributors to the supramolecular architecture. mdpi.comnih.gov
For instance, in the crystal structure of one derivative, molecules are linked into chains by N—H⋯O hydrogen bonds. nih.gov The analysis of these interactions helps in understanding the physical properties of the material and can guide the design of new crystalline materials with desired characteristics. mdpi.com The study of various substituted isatins has shown how different functional groups can alter these packing motifs. researchgate.net
Hirshfeld Surface Analysis and 2D Fingerprint Plots
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govscirp.org The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds. nih.gov
Table 2: Relative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Representative Heterocyclic Compound
| Contact Type | Contribution (%) |
| H···H | 62.6 |
| O···H/H···O | 15.3 |
| C···H/H···C | 15.8 |
| C···C | 1.6 |
| N···H/H···N | 8.0 |
| Note: Data from representative analyses of related organic molecules illustrates the quantitative insights gained from 2D fingerprint plots. mdpi.comnih.gov |
Elemental Analysis (CHNS) for Empirical Formula Verification
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. elementar.com This method, typically performed using a CHNS analyzer, involves the complete combustion of the sample in a high-temperature furnace. analysis.rsspectro-lab.pl The resulting gaseous products (CO₂, H₂O, N₂, and SO₂) are separated by gas chromatography and quantified by a thermal conductivity detector. analysis.rs
For a newly synthesized compound like this compound, elemental analysis serves as a crucial quality control step to verify its empirical formula (C₁₀H₉NO₄). ubc.ca The experimentally determined weight percentages of C, H, and N are compared with the theoretically calculated values. A close agreement between the found and calculated values, typically within a ±0.4% margin, provides strong evidence for the compound's purity and elemental composition. ubc.cacore.ac.uk
Table 3: Comparison of Calculated vs. Found Elemental Analysis Data for this compound
| Element | Calculated % | Found % (Hypothetical) |
| Carbon (C) | 57.97 | 57.89 |
| Hydrogen (H) | 4.38 | 4.41 |
| Nitrogen (N) | 6.76 | 6.72 |
| Note: 'Found' values are hypothetical examples illustrating typical experimental results for verification of the empirical formula. |
Computational Chemistry and Theoretical Studies of 4,5 Dimethoxyindoline 2,3 Dione
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.netresearchgate.net It is widely used for its balance of accuracy and computational cost.
A fundamental step in computational analysis is geometry optimization. Using a specified level of theory and basis set, such as M062X/6-31+g(dp) as seen in studies of related isatins, the calculation seeks the lowest energy arrangement of atoms in the molecule. mdpi.com This process would predict the most stable three-dimensional conformation of 4,5-Dimethoxyindoline-2,3-dione, providing key data on bond lengths, bond angles, and dihedral angles. For instance, analysis of similar structures reveals that the planarity of the bicyclic indole (B1671886) core and the orientation of the methoxy (B1213986) groups would be determined. mdpi.com
Table 1: Predicted Geometric Parameters for a Hypothetical Optimized this compound Structure (Note: This table is illustrative and based on typical values for related structures. Actual values would require specific DFT calculations.)
| Parameter | Predicted Value |
|---|---|
| C4-C5 Bond Length | ~1.39 Å |
| C=O Bond Length (C2) | ~1.22 Å |
| C=O Bond Length (C3) | ~1.21 Å |
| N-H Bond Length | ~1.01 Å |
| C-O (Methoxy) Bond Length | ~1.36 Å |
Once the geometry is optimized, DFT can be used to analyze the electronic properties. A key output is the molecular electrostatic potential (MEP) map, which visualizes the charge distribution across the molecule. researchgate.net For this compound, the MEP map would likely show negative potential (red/yellow) around the electronegative oxygen atoms of the dione (B5365651) and methoxy groups, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be expected around the N-H proton, highlighting its acidic character. mdpi.com This analysis helps in understanding intermolecular interactions and predicting reactive sites. mdpi.com
Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. researchgate.netmdpi.com These calculations are crucial for two reasons: first, the absence of imaginary frequencies confirms that the optimized geometry represents a true energy minimum. mdpi.com Second, the calculated vibrational modes can be compared with experimental data from FT-IR spectroscopy to validate the computational model. mdpi.com Each calculated frequency corresponds to a specific molecular motion, such as N-H stretching, C=O stretching of the dione group, and C-O stretching of the methoxy groups. Scaling factors are often applied to the calculated frequencies to improve agreement with experimental values. mdpi.com
Table 2: Hypothetical Vibrational Frequencies for this compound (Note: This table is illustrative. Actual values would require specific DFT calculations.)
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|
| N-H Stretch | 3200-3400 |
| Aromatic C-H Stretch | 3000-3100 |
| C=O Stretch (Ketone) | 1700-1750 |
| C=C Stretch (Aromatic) | 1450-1600 |
Frontier Molecular Orbital (FMO) Theory
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. libretexts.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.net
The spatial distribution of the HOMO and LUMO provides further clues about reactivity. The HOMO region indicates the site of nucleophilic character (where the molecule is likely to donate electrons), while the LUMO region indicates the site of electrophilic character (where the molecule is likely to accept electrons). libretexts.orgwuxibiology.com For an isatin (B1672199) derivative, the HOMO is often distributed over the benzene (B151609) ring and the nitrogen atom, while the LUMO is typically localized on the dione moiety. The precise distribution on this compound would be influenced by the position of the methoxy groups, guiding predictions about how it would react with various electrophiles and nucleophiles.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a vital computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. mdpi.comuni-muenchen.de The MEP is mapped onto the electron density surface, where different colors represent varying electrostatic potentials. mdpi.comresearchgate.net
Identification of Nucleophilic and Electrophilic Regions
The MEP map identifies regions of negative potential (electron-rich), which are susceptible to electrophilic attack, and regions of positive potential (electron-poor), which are prone to nucleophilic attack. mdpi.comresearchgate.net Typically, red and blue colors denote negative and positive potential regions, respectively, with the potential increasing in the order of red < orange < yellow < green < blue. crimsonpublishers.com For isatin derivatives, which share the core structure of this compound, MEP studies have shown that the oxygen atoms of the carbonyl groups are strong nucleophilic sites (indicated by red), making them susceptible to electrophilic attack. researchgate.netcrimsonpublishers.com Conversely, the hydrogen atoms attached to the nitrogen in the indole ring often represent electrophilic regions (indicated by blue). crimsonpublishers.com This understanding is crucial for predicting how the molecule will interact with other molecules and its potential binding sites on biological targets. mdpi.comuni-muenchen.de
Global Chemical Reactivity Descriptors
Global chemical reactivity descriptors, derived from Density Functional Theory (DFT), provide quantitative measures of a molecule's stability and reactivity. researchgate.netijsr.net These descriptors include HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, energy gap (HOMO-LUMO gap), chemical hardness, chemical softness, electronegativity, chemical potential, and electrophilicity index. researchgate.netijsr.netmdpi.com
The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com A small HOMO-LUMO gap suggests high chemical reactivity and low kinetic stability. crimsonpublishers.com These descriptors are calculated to understand the relationship between the structure, stability, and global chemical reactivity of compounds. researchgate.net
| Descriptor | Definition | Significance |
| HOMO Energy (EHOMO) | Energy of the highest occupied molecular orbital. | Indicates electron-donating ability. |
| LUMO Energy (ELUMO) | Energy of the lowest unoccupied molecular orbital. | Indicates electron-accepting ability. |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO. | Relates to chemical reactivity and stability. |
| Chemical Hardness (η) | Resistance to change in electron distribution. | A higher value indicates greater stability. |
| Chemical Softness (S) | Reciprocal of chemical hardness. | A higher value indicates greater reactivity. |
| Electronegativity (χ) | Tendency to attract electrons. | Influences the nature of chemical bonds. |
| Electrophilicity Index (ω) | Measure of the energy lowering due to maximal electron flow. | Indicates the electrophilic nature of a molecule. |
Molecular Dynamics Simulations to Model Molecular Behavior
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov These simulations provide insights into the dynamic behavior and stability of a molecule, such as this compound, and its complexes with biological targets. nih.govmdpi.com By simulating the interactions between the ligand and a protein, MD can assess the stability of the binding pose obtained from molecular docking. nih.gov Key parameters analyzed in MD simulations include the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), which provide information on the stability of the complex and the flexibility of individual residues, respectively. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Structural Correlates
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a compound with its biological activity. researchgate.net These methodologies are widely used in drug discovery to predict the activity of new compounds and to optimize lead structures. nih.govmdpi.com QSAR studies involve the calculation of molecular descriptors, which can be 2D or 3D, and the development of a mathematical equation that relates these descriptors to the observed biological activity. researchgate.netnih.gov
For a series of compounds, a QSAR model can help identify the key structural features that are important for a particular biological effect. nih.govbrieflands.com The predictive power of a QSAR model is assessed through various validation techniques. mdpi.com
Molecular Docking and Protein-Ligand Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). researchgate.net This method is crucial for understanding the interactions between a drug candidate and its biological target at the molecular level. researchgate.netmdpi.com
Prediction of Binding Affinities and Modes with Specific Biological Targets
Molecular docking studies can predict the binding affinity, typically expressed as a docking score or binding energy, and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site. researchgate.netmdpi.com For indoline-2,3-dione derivatives, docking studies have been employed to investigate their binding to various biological targets. researchgate.netmdpi.comnih.gov For example, studies on similar isatin derivatives have explored their potential as inhibitors of enzymes like c-KIT kinase and their interactions with proteins like human serum albumin. researchgate.netnih.gov The synthesis of 4,7-dimethoxyindoline-2,3-dione (B3055396) has been reported in the context of creating a library of analogs to inhibit EWS-FLI1 interactions in Ewing's sarcoma. nih.govacs.org
Despite a comprehensive search for computational and theoretical studies on the supramolecular inclusion complexes of This compound , no specific research findings, data tables, or detailed analyses for this particular compound were found.
The available scientific literature does contain computational studies on the parent compound, indoline-2,3-dione (also known as isatin). For instance, a computational study has confirmed the formation of a supramolecular inclusion complex between indoline-2,3-dione and a modified cyclodextrin, β-cyclodextrin-SO3H, through noncovalent interactions. researchgate.netacs.org This research, however, does not provide specific data on the 4,5-dimethoxy derivative.
General principles of host-guest chemistry suggest that the inclusion of methoxy groups on the aromatic ring of the indoline-2,3-dione structure would likely influence its interaction with host molecules like cyclodextrins. These effects could include alterations in binding affinity, complex stability, and the geometry of the inclusion complex due to steric and electronic factors. However, without specific theoretical calculations or experimental data for this compound, any discussion would be purely speculative.
To fulfill the user's request for an article with detailed research findings and data tables, computational studies such as molecular docking, density functional theory (DFT) calculations, or molecular dynamics (MD) simulations specifically focused on the interaction of this compound with various host molecules would be required. Such studies would provide quantitative data on binding energies, complexation constants, and the nature of intermolecular forces governing the formation of these supramolecular assemblies.
At present, such specific data for this compound is not available in the public domain based on the conducted searches.
Applications of 4,5 Dimethoxyindoline 2,3 Dione in Advanced Organic Synthesis and Materials Science
Role as a Versatile Building Block for Complex Chemical Architectures
4,5-Dimethoxyindoline-2,3-dione serves as a fundamental building block in the synthesis of a wide array of complex organic molecules. cymitquimica.com The reactivity of its ketone and lactam functionalities allows for a variety of chemical transformations, making it a key starting material for constructing intricate molecular frameworks. rsc.orgresearchgate.net The indole (B1671886) scaffold is a prominent structural motif in numerous natural products and biologically active compounds. rsc.orgresearchgate.net The versatility of isatin (B1672199) derivatives, including this compound, enables their use in the synthesis of diverse heterocyclic compounds such as indoles and quinolines. researchgate.net
The strategic placement of the two methoxy (B1213986) groups at the 4- and 5-positions of the indoline (B122111) ring influences the electronic properties of the molecule, thereby guiding the regioselectivity of subsequent reactions. This directing effect is crucial for the controlled synthesis of specifically substituted derivatives. The dicarbonyl group at the 2- and 3-positions is highly susceptible to a range of reactions, including condensation, addition, and rearrangement reactions, providing access to a multitude of complex structures.
Development of Novel Heterocyclic Scaffolds with Diverse Structural Features
A significant application of this compound lies in the development of novel heterocyclic scaffolds. nih.govumb.edu The isatin core can be readily transformed into a variety of heterocyclic systems through reactions with different reagents. For instance, condensation reactions with diamines can lead to the formation of fused heterocyclic systems. The reactivity of the C3-carbonyl group allows for the introduction of various substituents, leading to the generation of libraries of compounds with diverse structural features. These novel heterocyclic scaffolds are of great interest in medicinal chemistry and drug discovery due to their potential biological activities. nih.govmdpi.com
Precursors for Functional Organic Materials
The unique electronic and photophysical properties of molecules derived from this compound make them valuable precursors for a range of functional organic materials.
Organic Solar Cells and Laser Technology
Derivatives of indoline-2,3-dione are being explored for their potential in organic photovoltaics. mdpi.comwu.ac.thnih.gov The electron-accepting nature of the dione (B5365651) system, combined with the electron-donating character of the dimethoxy-substituted benzene (B151609) ring, can be utilized to design donor-acceptor molecules with tailored electronic properties for efficient charge separation in organic solar cells. rsc.org Specifically, the development of dimerized small-molecular acceptors has shown promise in enhancing the power conversion efficiency and thermal stability of organic solar cells. mdpi.com Furthermore, the organization of chromophores derived from isatins can be beneficial for applications in laser technology. researchgate.net
Non-Linear Optic Devices
The extended π-conjugation and intramolecular charge transfer characteristics of certain derivatives of this compound make them candidates for non-linear optical (NLO) materials. researchgate.netaps.orgfrontiersin.org NLO materials are crucial for applications in optical communications, signal processing, and optical data storage. mdpi.comresearchgate.net The ability to tune the molecular structure by modifying the isatin core allows for the optimization of second and third-order NLO properties. aps.org
Advanced Dyes and Pigments
The chromophoric nature of the indoline-2,3-dione system, which can be further enhanced through chemical modifications, makes its derivatives suitable for use as advanced dyes and pigments. google.comcanada.ca The color of these compounds can be tuned by introducing different substituents onto the aromatic ring or by extending the conjugation. The stability of these molecules under light exposure is also a key factor for their application as colorants.
Catalysis and Reaction Mechanism Investigations utilizing this compound Scaffolds
Scaffolds derived from indoline-2,3-diones can be utilized in the field of catalysis. nih.gov For instance, metal complexes incorporating ligands derived from these scaffolds can act as catalysts in various organic transformations. The study of these catalytic systems also provides insights into reaction mechanisms. The well-defined structure of the isatin core allows for systematic modifications, enabling researchers to probe the electronic and steric effects that govern catalytic activity and selectivity.
Mechanistic Biological Activity Research Involving 4,5 Dimethoxyindoline 2,3 Dione Derivatives
Investigation of Enzyme Inhibition Mechanisms
Derivatives of 4,5-dimethoxyindoline-2,3-dione have been extensively studied as inhibitors of several key enzymes implicated in various diseases. The following sections detail the mechanistic insights gained from this research.
Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are critical enzymes in the regulation of the neurotransmitter acetylcholine. researchgate.netmdpi.com Their inhibition is a primary therapeutic strategy for managing Alzheimer's disease. researchgate.netnih.gov Derivatives based on the dimethoxyindole scaffold have shown significant inhibitory potential against both enzymes.
Research into 4,6-dimethoxyindole-based hydrazide-hydrazones has demonstrated notable anticholinesterase activity. Molecular modeling and biological assays revealed that these compounds can interact with the active sites of both AChE and BuChE. researchgate.net For instance, certain synthesized compounds exhibited high percentage inhibition for both enzymes, with the binding behavior influenced by hydrophobic interactions within the enzyme's active site pocket. researchgate.net In some cases, dimethoxy-substituted compounds were identified as the most effective inhibitors within a series. nih.gov
Further studies on related indole (B1671886) derivatives have provided more detailed mechanistic insights. For example, some indole amines were found to interact with the peripheral anionic site (PAS) of AChE, which can disrupt the enzyme's activity. researchgate.net Kinetic studies on other heterocyclic inhibitors have shown different modes of inhibition, including competitive and uncompetitive mechanisms, highlighting the diverse ways these scaffolds can interact with cholinesterases. sci-hub.se The inhibitory concentration (IC₅₀) values for some indole-based derivatives have been reported in the micromolar range, indicating potent activity. mdpi.comnih.gov
α-Glucosidase and α-amylase are key enzymes in carbohydrate digestion, and their inhibition is an established approach for managing type 2 diabetes by controlling postprandial hyperglycemia. nih.govmdpi.com Derivatives of indoline-2,3-dione have emerged as promising inhibitors of these enzymes.
Studies on indoline-2,3-dione-based benzene (B151609) sulfonamide derivatives have shown significant inhibitory activity against both α-glucosidase and α-amylase. nih.gov The inhibitory potential of these compounds is influenced by the nature of the substituents on the benzene sulfonamide moiety. For example, the presence of electron-donating groups and groups capable of forming hydrogen bonds with the enzyme's active site tends to enhance inhibitory activity. nih.gov Molecular docking studies have helped to visualize these interactions, showing how the derivatives can fit into the active sites of the enzymes. nih.gov
Kinetic analysis of inhibitors often reveals the mechanism of inhibition. For α-glucosidase, various inhibition types, including competitive, non-competitive, and mixed-type, have been observed for different inhibitor scaffolds. mdpi.comnih.govfrontiersin.org For instance, a study on coffee leaf extract, which contains various bioactive compounds, demonstrated competitive inhibition for α-amylase and non-competitive inhibition for α-glucosidase. nih.gov Fluorescence and circular dichroism spectroscopy have been used to show that inhibitors can bind to these enzymes and induce conformational changes, which is a key aspect of their inhibitory mechanism. mdpi.comnih.gov
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. The c-KIT receptor tyrosine kinase, in particular, is a target for cancer therapy. nih.gov Indolin-2-one derivatives, including those based on the this compound scaffold, have been investigated as protein kinase inhibitors.
Molecular hybrids of indolin-2-one with other heterocyclic systems like 1,3,4-thiadiazole (B1197879) have been designed and synthesized to target the c-KIT kinase domain. nih.govacs.org Computational and molecular docking studies are instrumental in this field, predicting the binding affinities and interaction modes of these compounds with the kinase. acs.orgresearchgate.net These studies have shown that derivatives can display binding affinities similar to established kinase inhibitors like Sunitinib. nih.gov The interactions often involve the formation of hydrogen bonds and hydrophobic interactions with key amino acid residues in the kinase's active site. acs.org The indolin-2-one moiety commonly provides a hydrogen bond acceptor and donor, contributing to the binding. acs.org
Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which becomes activated under hyperglycemic conditions and is implicated in the development of diabetic complications. nih.govopenmedicinalchemistryjournal.com Therefore, aldose reductase inhibitors (ARIs) are a key therapeutic strategy. Indole-based compounds have been developed as potent ARIs. nih.gov
The mechanism of inhibition involves the interaction of the inhibitor with the active site of the aldose reductase enzyme. The structure of the inhibitor, including the presence and position of a carboxymethyl pharmacophore and modifications to the core indole scaffold, plays a crucial role in its inhibitory activity. nih.gov Some thiazolidinone derivatives, which can be related to the dione (B5365651) structure of the parent compound, have also shown aldose reductase inhibitory activity. nih.gov The development of these inhibitors often involves evaluating their "drug-likeness" to ensure they have favorable pharmacokinetic properties. nih.gov
Molecular Interactions with Biological Macromolecules (e.g., Protein Binding)
The biological activity of this compound derivatives is fundamentally determined by their molecular interactions with biological macromolecules, primarily proteins. Molecular docking has become an indispensable tool for predicting and analyzing these interactions. researchgate.net It allows researchers to visualize how a ligand fits into the binding site of a protein and to identify the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. mdpi.comnih.gov
For example, docking studies of indoline-2,3-dione derivatives with enzymes like cholinesterases, glycosidases, and kinases have provided detailed insights into their inhibitory mechanisms. researchgate.netnih.govresearchgate.net These studies can reveal the specific amino acid residues involved in binding and help explain the structure-activity relationships observed in a series of compounds. mdpi.comnih.gov
Beyond computational methods, experimental techniques like fluorescence spectroscopy and circular dichroism are used to study protein binding. These methods can detect changes in the protein's conformation upon ligand binding, confirming the interaction and providing further mechanistic details. mdpi.comnih.gov For instance, the quenching of a protein's intrinsic fluorescence upon addition of a ligand can indicate binding, and the nature of this quenching can suggest the binding mechanism (static or dynamic). nih.gov Circular dichroism can reveal changes in the secondary structure of the protein, such as alterations in α-helix or β-sheet content, as a result of the interaction. nih.gov
Antimicrobial Research from a Mechanistic Viewpoint (e.g., Target Identification)
Derivatives of isatin (B1672199), the parent structure of this compound, are known to possess a broad spectrum of antimicrobial activities. researchgate.net Research in this area focuses on identifying the specific molecular targets within microbial cells to understand the mechanism of action.
One common approach is to investigate the inhibition of essential microbial enzymes. For example, DNA gyrase is a well-established target for antibacterial drugs. Molecular docking studies have been used to evaluate the potential of indole derivatives to bind to the active site of enzymes like E. coli DNA gyrase B. dovepress.com Similarly, dihydrofolate reductase (DHFR) is another crucial enzyme in microbial metabolism that has been targeted by isatin-based inhibitors. mdpi.com
The antimicrobial efficacy of these compounds is often evaluated by determining their minimum inhibitory concentration (MIC) against various bacterial and fungal strains. nih.govnih.gov Structure-activity relationship studies help to identify the chemical features that are important for antimicrobial activity. For instance, the presence of certain substituents, such as a nitro group, has been shown to enhance the antimicrobial effect of some heterocyclic compounds. nih.gov
Anticancer Research Focusing on Cellular Targets and Pathways
The indole nucleus is a valuable scaffold in the development of anticancer agents, with several indole-based drugs approved for clinical use. nih.gov Derivatives of this compound have been investigated for their potential to target various cellular mechanisms involved in cancer progression.
One area of focus is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer. For instance, certain indolin-2-one derivatives have been designed to target the c-KIT kinase domain, a receptor tyrosine kinase implicated in various cancers. nih.govacs.org Molecular docking studies have shown that these compounds can bind to the c-KIT kinase domain with affinities similar to the established inhibitor, Sunitinib. nih.govacs.org
Another key mechanism of anticancer activity is the induction of apoptosis, or programmed cell death. Some this compound derivatives have been shown to induce apoptosis in cancer cells. nih.gov For example, a derivative was found to induce apoptosis in A-549 lung cancer cells. nih.gov The mechanism of apoptosis induction can involve the activation of caspases, a family of proteases that execute the apoptotic program.
Furthermore, some derivatives have been found to interfere with topoisomerases, enzymes that are essential for DNA replication and repair. nih.govmdpi.com By inhibiting these enzymes, the compounds can lead to DNA damage and ultimately cell death in rapidly dividing cancer cells. For instance, certain pyrazoline derivatives containing an indole nucleus have been identified as potent topoisomerase inhibitors. nih.gov
The PI3K/AKT/mTOR pathway, a critical signaling cascade that promotes cell growth and survival, is another target for these compounds. A series of 1,3,4,9-tetrahydropyrano[3,4-b]indoles demonstrated potent anticancer activity against triple-negative breast cancer cells by inducing G0/G1 cell cycle arrest, triggering apoptosis, and disrupting the mitochondrial membrane potential, all of which are downstream effects of PI3K/AKT/mTOR pathway inhibition. mdpi.com
Table 1: Anticancer Activity of Selected this compound Derivatives
| Derivative Type | Cancer Cell Line(s) | Cellular Target/Pathway | Observed Effect |
|---|---|---|---|
| Pyrazoline-indole hybrid | A-549 (Lung), Hep-G2 (Liver) | Topoisomerase IIα | Apoptosis induction nih.gov |
| Spiroindole with sulfonamide | Various | c-KIT kinase | Binding affinity similar to Sunitinib nih.govacs.org |
| 1,3,4,9-tetrahydropyrano[3,4-b]indole | MDA-MB-231 (Breast) | PI3K/AKT/mTOR | G0/G1 cell cycle arrest, apoptosis mdpi.com |
| Pyrazolinyl-indole hybrid | Leukemia, Breast, Colon | EGFR | Significant growth inhibition mdpi.com |
| Aryl-sesquiterpene hybrid | MCF-7 (Breast) | Topoisomerase II | Caspase-3/7 activation, oxidative stress mdpi.com |
Antiviral Research (e.g., HIV-1 Inhibitors)
The human immunodeficiency virus type 1 (HIV-1) is a significant global health concern, and the development of new antiviral agents remains a priority. Derivatives of this compound have shown promise as HIV-1 inhibitors by targeting various stages of the viral life cycle.
One of the primary targets for anti-HIV drug development is the viral entry process. The HIV-1 envelope glycoprotein (B1211001) complex, consisting of gp120 and gp41, is responsible for attaching to host cells and fusing the viral and cellular membranes. nih.gov Some indole derivatives have been investigated for their ability to inhibit this process.
Another critical target is the HIV-1 capsid (CA), a protein that forms the core of the virus and plays multiple roles in the viral life cycle, including assembly, maturation, and early post-entry events. nih.gov Dimerized phenylalanine derivatives have been designed as HIV-1 capsid inhibitors, with some compounds showing potent antiviral activity. nih.gov These inhibitors are thought to bind to the interprotomer pocket of the hexameric CA, interfering with both the early and late stages of the HIV-1 life cycle. nih.gov
The viral enzyme protease is also a key target for HIV-1 therapy. HIV-1 protease is essential for the maturation of the virus, cleaving the Gag and Gag-Pol polyproteins into their functional components. Inhibition of this enzyme leads to the production of immature, non-infectious viral particles.
Table 2: Antiviral Activity of Selected this compound Derivatives against HIV-1
| Derivative Type | Viral Target | Mechanism of Action |
|---|---|---|
| Dimerized Phenylalanine | Capsid (CA) | Interferes with early and late stages of the viral life cycle nih.gov |
| Thiadiazolane-based | Matrix (MA)-RNA interaction | Inhibits HIV-1 replication mdpi.com |
| C2-symmetrical C-terminal duplicated | Protease | Prevents viral maturation |
Neurobiological Process Modulation (e.g., Monoamine Oxidase Inhibition)
Monoamine oxidases (MAOs) are enzymes responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. researchgate.netnih.gov The inhibition of MAOs, particularly MAO-B, is a therapeutic strategy for neurodegenerative disorders like Parkinson's disease. researchgate.net Isatin (indoline-2,3-dione) itself is a known inhibitor of MAO. medchemexpress.com
Derivatives of this compound have been synthesized and evaluated for their MAO inhibitory activity. The substitution pattern on the indoline-2,3-dione core significantly influences the potency and selectivity of these compounds for MAO-A versus MAO-B. researchgate.netmdpi.com For example, incorporating a cinnamaldehyde (B126680) moiety at the C-3 position of isatin via a hydrazone linker has led to the development of potent and selective MAO-B inhibitors. mdpi.com
Molecular docking studies have provided insights into the binding of these derivatives to the active site of MAO-B. nih.gov The indeno[1,2-c]pyridazin-5-one scaffold, for instance, can be well-stabilized within the substrate cavity of MAO-B, with side chains extending into hydrophobic pockets at the entrance of the cavity. nih.gov
Table 3: Monoamine Oxidase (MAO) Inhibition by this compound Derivatives
| Derivative Type | Target Enzyme | Key Structural Features |
|---|---|---|
| Isatin-based phenylallylidene | MAO-B | Cinnamaldehyde at C-3 position mdpi.com |
| 5H-indeno[1,2-c]pyridazin-5-one | MAO-B | Lipophilic groups at C-3 and C-8 positions nih.gov |
| Isatin-based hydrazone | MAO-A | Unsubstituted isatin with hydrazone linker researchgate.net |
Anti-inflammatory and Analgesic Research (Mechanistic Studies)
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a variety of diseases. The anti-inflammatory and analgesic properties of this compound derivatives are being explored through mechanistic studies.
A key mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. Some 5-thioxoimidazolidine-2-one derivatives have been shown to be potent inhibitors of both COX-1 and COX-2, with some compounds exhibiting greater activity than the reference drug celecoxib. nih.gov
In addition to COX inhibition, other potential mechanisms for the anti-inflammatory and analgesic effects of these derivatives are being investigated. For example, some 1,3,4-oxadiazole (B1194373) derivatives have demonstrated significant anti-inflammatory activity in animal models. brieflands.com Phthalimide derivatives have also shown a broad spectrum of analgesic activity in various pain models. mdpi.com
Anticonvulsant Activity Studies (Mechanistic Basis)
Epilepsy is a neurological disorder characterized by recurrent seizures. The search for new anticonvulsant drugs with improved efficacy and fewer side effects is ongoing. Derivatives of this compound have shown potential as anticonvulsant agents.
One of the primary mechanisms of action for anticonvulsant drugs is the modulation of ion channels, particularly voltage-gated sodium and calcium channels. Some pyrrolidine-2,5-dione derivatives have been found to exert their anticonvulsant effects through the inhibition of neuronal voltage-sensitive sodium channels and L-type calcium channels. nih.govmdpi.com
Another important target for anticonvulsant drugs is the GABAergic system. Enhancement of GABAergic neurotransmission, the primary inhibitory system in the brain, can suppress seizure activity. Some quinazolin-4(3H)-one derivatives are thought to act as positive allosteric modulators of the GABAA receptor at the benzodiazepine (B76468) binding site. mdpi.com
The structural features of these derivatives play a crucial role in their anticonvulsant activity. For instance, the presence of a 3-methylthiophene (B123197) ring combined with a pyrrolidine-2,5-dione core has been shown to be a promising scaffold for anticonvulsant agents. nih.gov
Table 4: Anticonvulsant Mechanisms of this compound Derivatives
| Derivative Type | Proposed Mechanism of Action | Key Structural Features |
|---|---|---|
| Pyrrolidine-2,5-dione | Inhibition of voltage-gated sodium and L-type calcium channels nih.govmdpi.com | Phenyl substituent at position-3 mdpi.com |
| Quinazolin-4(3H)-one | Positive allosteric modulation of GABAA receptor mdpi.com | Quinazolin-4(3H)-one moiety as a hydrophobic domain mdpi.com |
| 1,2,4-triazole-3-thiol | Inhibition of maximal electroshock-induced seizures nih.gov | 5-amino-1,3,4-thiadiazole moiety nih.gov |
| Thiazole and triazole hybrids | Delaying strychnine-induced seizures researchgate.net | Thiazole and triazole moieties researchgate.net |
Future Directions and Emerging Research Avenues for 4,5 Dimethoxyindoline 2,3 Dione
Integration with Artificial Intelligence and Machine Learning for De Novo Design
Generative models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can be trained on large chemical databases to learn the underlying rules of chemical space. nih.gov These models could then be tasked with generating novel derivatives of the 4,5-dimethoxyindoline-2,3-dione scaffold. The objective would be to design molecules with optimized properties, such as enhanced binding affinity for a specific biological target, improved selectivity, or desirable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. frontiersin.org
By incorporating multi-objective optimization algorithms, researchers could simultaneously refine several parameters, guiding the AI to propose structures that are not only potent but also synthetically feasible and possess drug-like qualities. frontiersin.orgfrontiersin.org This approach accelerates the hit-to-lead optimization process, reducing the time and cost associated with traditional screening methods. gjpb.denih.gov
Table 1: Potential AI/ML Strategies for this compound Derivatives
| AI/ML Technique | Application for this compound | Desired Outcome |
| Generative Models (GANs, VAEs) | Generation of novel analogues by modifying substituents on the core scaffold. | Discovery of new chemical entities with unique properties. nih.gov |
| Reinforcement Learning | Iterative optimization of generated molecules against a scoring function. | Compounds with high predicted activity and selectivity. nih.gov |
| Predictive QSAR Models | Building models to predict biological activity and physicochemical properties. | Rapid virtual screening and prioritization of synthesized candidates. gjpb.de |
| Retrosynthesis Prediction | Assessing the synthetic accessibility of de novo designed molecules. | Ensuring that computationally designed molecules are viable for laboratory synthesis. nih.gov |
Exploration of Novel Synthetic Methodologies (e.g., Flow Chemistry, Photoredox Catalysis)
Advancing the practical applications of this compound and its derivatives hinges on efficient and scalable synthetic methods. Modern techniques like flow chemistry and photoredox catalysis offer significant advantages over traditional batch processing.
Flow Chemistry: Continuous flow synthesis has emerged as a powerful technology for chemical manufacturing, offering superior heat and mass transfer, enhanced safety, and potential for automation and scalability. umontreal.cabeilstein-journals.orgeuropa.eu Applying flow chemistry to the synthesis of the this compound core could streamline multi-step sequences, eliminating the need for isolating intermediates. umontreal.ca This approach could lead to higher yields, reduced waste, and faster production of a library of derivatives for screening. beilstein-journals.org For instance, hazardous nitration or oxidation steps often required in indole (B1671886) synthesis could be performed more safely under the controlled conditions of a flow reactor.
Photoredox Catalysis: Visible-light photoredox catalysis utilizes light to initiate single-electron transfer processes, enabling the formation of chemical bonds under mild conditions. wikipedia.org This methodology could unlock novel synthetic pathways for functionalizing the this compound scaffold. For example, nickel/photoredox dual catalysis has been successfully used for the synthesis of indoline (B122111) structures. nih.gov Similar strategies could be envisioned for the late-stage C-H functionalization of the aromatic ring or for novel cycloaddition reactions, providing access to derivatives that are difficult to obtain through conventional means. wikipedia.orgbeilstein-journals.org Organic dyes or transition-metal complexes could serve as the photocatalysts for these transformations. wikipedia.org
Discovery of Undiscovered Biological Targets and Mechanisms
While indole derivatives are known to interact with a wide range of biological targets, the full therapeutic potential of this compound remains largely untapped. researchgate.netdntb.gov.ua Future research will likely focus on identifying novel protein binding partners and elucidating new mechanisms of action.
Chemoproteomics: Using affinity-based probes derived from this compound to pull down binding proteins from cell lysates for identification by mass spectrometry.
High-Throughput Phenotypic Screening: Assessing the effects of the compound across a wide range of cell lines and disease models to uncover unexpected biological activities. drughunter.com
Transcriptomics and Metabolomics: Analyzing changes in gene expression and metabolite levels in response to treatment with the compound to build a comprehensive picture of its cellular impact.
This multi-pronged approach could reveal previously unknown applications for this compound derivatives, potentially in therapeutic areas beyond those traditionally associated with isatins, such as neurodegenerative diseases or metabolic disorders.
Advanced Applications in Bio-inspired and Supramolecular Chemistry
The structure of this compound is well-suited for applications in the fields of bio-inspired and supramolecular chemistry.
Bio-inspired Chemistry: The indole nucleus is a cornerstone of many natural products with potent biological activity. mdpi.com The this compound scaffold can serve as a starting point for the design of bio-inspired molecules that mimic the function of natural compounds or enzymes. Its rigid, heterocyclic structure can be decorated with functional groups to create mimics of protein secondary structures or to target specific biological recognition events.
Supramolecular Chemistry: Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and host-guest interactions. nih.gov The isatin (B1672199) moiety is known to participate in such interactions. For example, indolin-2,3-dione can form a supramolecular inclusion complex with β-cyclodextrin derivatives, and related indole structures are known to form assemblies stabilized by hydrogen bonds and π-π stacking. mdpi.comacs.org The electron-rich dimethoxy groups and the carbonyl groups of this compound provide defined sites for directional, non-covalent bonding. This could be exploited to construct:
Self-Assembling Nanostructures: Designing derivatives that spontaneously form well-defined architectures like gels, vesicles, or fibers for applications in drug delivery or tissue engineering.
Host-Guest Complexes: Using the molecule as a building block for larger macrocyclic hosts capable of selectively binding small molecules or ions. nptel.ac.in
Molecular Switches: Creating systems where the conformation or assembly state can be controlled by external stimuli (e.g., light, pH), leveraging the responsive nature of the isatin core.
Development of Smart Materials and Sensing Platforms
The electronic properties of the this compound core make it an attractive candidate for the development of smart materials and chemical sensors. Isatin derivatives have been explored as dyes, analytical reagents, and components in organic electronics. mdpi.comacs.org
By functionalizing the scaffold with appropriate recognition elements or polymerizable groups, it could be incorporated into:
Chemosensors: Materials that exhibit a change in color or fluorescence upon binding to a specific analyte (e.g., metal ions, anions, or biomolecules). The electron-donating methoxy (B1213986) groups and electron-withdrawing carbonyls can create a push-pull system, making the molecule's photophysical properties sensitive to its chemical environment.
Electroactive Polymers: Polymerizing derivatives of this compound could lead to new conductive or redox-active materials for use in organic electronics, such as in transistors or battery components. acs.org
Stimuli-Responsive Gels: Creating cross-linked polymer networks containing the isatin moiety that can swell or shrink in response to changes in temperature, pH, or light, enabling applications in soft robotics or controlled release systems.
Expansion of Computational Modeling Capabilities
To fully unlock the potential of this compound, more sophisticated computational models are required. While methods like Density Functional Theory (DFT) and molecular docking are currently used for related molecules, future research will benefit from more advanced techniques. mdpi.comresearchgate.netmdpi.com
Table 2: Advanced Computational Models for Future Research
| Modeling Technique | Potential Application for this compound | Scientific Insight Gained |
| QM/MM Simulations | Modeling enzymatic reactions or binding events with high accuracy at the active site. | Detailed understanding of reaction mechanisms and protein-ligand interactions. |
| Advanced Molecular Dynamics (MD) | Simulating the self-assembly of derivatives into supramolecular structures over long timescales. | Predicting the morphology and stability of nanomaterials. |
| Excited-State Calculations | Predicting photophysical properties (absorption, emission) for sensor and materials applications. | Rational design of fluorescent probes and optoelectronic materials. |
| Machine Learning Potentials | Bridging the accuracy of quantum mechanics with the speed of classical force fields for large-scale simulations. | Enabling more realistic and complex simulations of materials and biological systems. |
These advanced computational tools will provide unprecedented insight into the molecule's reactivity, conformational dynamics, and interactions, thereby accelerating the design and discovery of new technologies based on the this compound scaffold.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 4,5-Dimethoxyindoline-2,3-dione, and how can purity be optimized?
- Answer : Synthesis typically involves multi-step condensation reactions using substituted indole precursors and methoxy-group donors. For purity optimization:
- Step 1 : Use recrystallization with solvents like ethanol or acetone to remove impurities .
- Step 2 : Apply column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates .
- Step 3 : Verify purity via HPLC (C18 column, UV detection at 254 nm) or melting point analysis .
Q. How can researchers characterize the structural and spectral properties of this compound?
- Answer : Utilize a combination of spectroscopic techniques:
- FT-IR : Identify carbonyl (C=O) stretches near 1700–1750 cm⁻¹ and methoxy (C-O) peaks at 1250–1050 cm⁻¹ .
- NMR : H NMR should show methoxy protons as singlets (δ 3.8–4.0 ppm) and aromatic protons in the δ 6.5–7.5 ppm range .
- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 221.2 (CHNO) .
Q. What safety protocols are critical when handling this compound in the lab?
- Answer : Follow chemical hygiene plans:
- PPE : Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in heterocyclic coupling reactions?
- Answer :
- Step 1 : Perform DFT calculations (e.g., B3LYP/6-31G*) to model electron density and frontier molecular orbitals (HOMO/LUMO) .
- Step 2 : Simulate reaction pathways with transition state analysis to identify regioselectivity in cross-coupling reactions .
- Validation : Compare computational results with experimental kinetic data (e.g., Arrhenius plots) .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Answer :
- Data Triangulation : Cross-validate bioassay results (e.g., IC values) across multiple cell lines and assay protocols .
- Structural Confounding : Check for impurities (e.g., unreacted indole precursors) using LC-MS .
- Meta-Analysis : Compare datasets from peer-reviewed studies to identify outliers or methodological biases .
Q. How can the compound’s photophysical properties be tailored for optoelectronic applications?
- Answer :
- Modification : Introduce electron-withdrawing groups (e.g., nitro) at the indoline ring to redshift absorption maxima .
- Characterization : Use UV-Vis spectroscopy (λ 300–400 nm) and fluorescence quantum yield measurements .
- Applications : Test in organic light-emitting diodes (OLEDs) via thin-film deposition and charge mobility assays .
Methodological Best Practices
- Experimental Design : Use factorial design (e.g., 2 matrix) to optimize reaction parameters (temperature, catalyst loading) .
- Data Reproducibility : Document all synthetic steps in detail, including solvent grades and equipment calibration .
- Ethical Reporting : Disclose conflicts of interest and raw data repositories per FAIR principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
